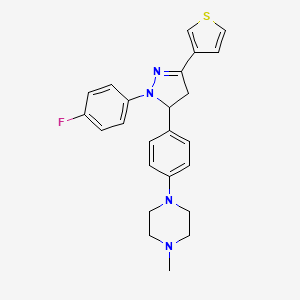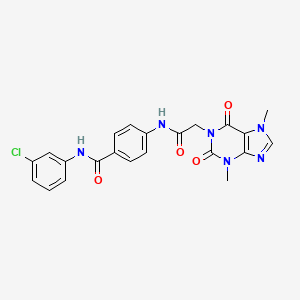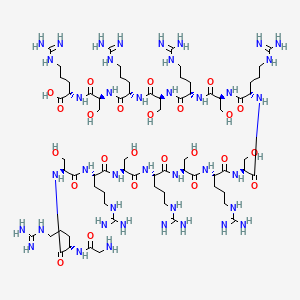![molecular formula C24H24FN9O3 B12389588 4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12389588.png)
4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide is a complex organic compound that features a pyridazine core with multiple substituents, including fluoropyrimidine and methoxypyridine groups
Méthodes De Préparation
The synthesis of 4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the pyridazine core, followed by the introduction of the fluoropyrimidine and methoxypyridine groups through nucleophilic substitution reactions. Industrial production methods may involve the use of automated synthesizers and high-throughput screening to optimize yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The presence of hydroxyl groups allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, particularly involving the fluoropyrimidine group. Common reagents include sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Applications De Recherche Scientifique
4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine group is known to interfere with nucleic acid synthesis, making it a potential candidate for anticancer therapies. The methoxypyridine and pyridazine groups may contribute to its binding affinity and specificity for certain biological targets.
Comparaison Avec Des Composés Similaires
Similar compounds include other fluoropyrimidine derivatives, such as:
5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.
Capecitabine: An oral prodrug of 5-fluorouracil used in cancer treatment.
Tegafur: Another prodrug of 5-fluorouracil with similar applications.
Doxifluridine: A fluoropyrimidine derivative used in chemotherapy.
Compared to these compounds, 4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide offers unique structural features that may enhance its specificity and efficacy in certain applications.
Propriétés
Formule moléculaire |
C24H24FN9O3 |
|---|---|
Poids moléculaire |
508.5 g/mol |
Nom IUPAC |
4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide |
InChI |
InChI=1S/C24H24FN9O3/c1-24(2,36)13-5-6-17(28-10-13)32-18-9-16(19(34-33-18)23(35)26-3)31-22-20(37-4)15(7-8-27-22)21-29-11-14(25)12-30-21/h5-12,36H,1-4H3,(H,26,35)(H2,27,28,31,32,33)/i3D3 |
Clé InChI |
RVSZIUKIBYCERM-HPRDVNIFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=NC=CC(=C2OC)C3=NC=C(C=N3)F)NC4=NC=C(C=C4)C(C)(C)O |
SMILES canonique |
CC(C)(C1=CN=C(C=C1)NC2=NN=C(C(=C2)NC3=NC=CC(=C3OC)C4=NC=C(C=N4)F)C(=O)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine](/img/structure/B12389566.png)

![tetralithium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12389587.png)
